molecular formula C13H14N2O2 B081611 5-Amino-3-ethyl-3-phenylpyridine-2,6-dione CAS No. 14387-60-1

5-Amino-3-ethyl-3-phenylpyridine-2,6-dione

Cat. No. B081611
CAS RN: 14387-60-1
M. Wt: 230.26 g/mol
InChI Key: OCFSMAJHEPHKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-ethyl-3-phenylpyridine-2,6-dione is a chemical compound that belongs to the family of pyridine derivatives. It is also known as Aminoethylphenylpyridinedione or AEPPD. This chemical compound has been widely studied for its potential use in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 5-Amino-3-ethyl-3-phenylpyridine-2,6-dione is not fully understood. However, it is believed to act through various pathways such as the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. It has also been found to have an inhibitory effect on the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

5-Amino-3-ethyl-3-phenylpyridine-2,6-dione has been found to have various biochemical and physiological effects. It has been found to have a protective effect on neurons by reducing oxidative stress and inflammation. It has also been found to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to have a protective effect on the liver by reducing oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Amino-3-ethyl-3-phenylpyridine-2,6-dione in lab experiments is its potent antioxidant and anti-inflammatory properties. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-Amino-3-ethyl-3-phenylpyridine-2,6-dione. One of the future directions is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound. Furthermore, the potential use of 5-Amino-3-ethyl-3-phenylpyridine-2,6-dione in the treatment of various diseases such as cancer and neurodegenerative diseases needs to be explored further. Finally, more studies are needed to explore the potential side effects and toxicity of the compound.
Conclusion:
In conclusion, 5-Amino-3-ethyl-3-phenylpyridine-2,6-dione is a chemical compound that has been widely studied for its potential use in various scientific research applications. It has potent antioxidant and anti-inflammatory properties and has been studied for its potential use in the treatment of various diseases. Further studies are needed to fully understand the mechanism of action and potential side effects of the compound.

Synthesis Methods

The synthesis of 5-Amino-3-ethyl-3-phenylpyridine-2,6-dione can be achieved through various methods. One of the most common methods is the reaction of 2,6-pyridinedione with ethylamine and phenylhydrazine. The reaction takes place in the presence of a catalyst such as acetic acid or hydrochloric acid. The product obtained is then purified through recrystallization or column chromatography.

Scientific Research Applications

5-Amino-3-ethyl-3-phenylpyridine-2,6-dione has been studied extensively for its potential use in various scientific research applications. It has been found to have potent antioxidant and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.

properties

CAS RN

14387-60-1

Product Name

5-Amino-3-ethyl-3-phenylpyridine-2,6-dione

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-amino-3-ethyl-3-phenylpyridine-2,6-dione

InChI

InChI=1S/C13H14N2O2/c1-2-13(9-6-4-3-5-7-9)8-10(14)11(16)15-12(13)17/h3-8H,2,14H2,1H3,(H,15,16,17)

InChI Key

OCFSMAJHEPHKET-UHFFFAOYSA-N

SMILES

CCC1(C=C(C(=O)NC1=O)N)C2=CC=CC=C2

Canonical SMILES

CCC1(C=C(C(=O)NC1=O)N)C2=CC=CC=C2

synonyms

5-Amino-3-ethyl-3-phenyl-2,6(1H,3H)-pyridinedione

Origin of Product

United States

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